Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate is a multifunctional heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a [1,2,4]triazolo[4,3-a]quinoline sulfanylacetamido group. This scaffold integrates pharmacophoric elements from thiophene (electron-rich aromatic system) and triazoloquinoline (nitrogen-rich fused heterocycle), making it a candidate for diverse biological applications, including antioxidant and anti-inflammatory activities . Its synthesis typically involves sequential functionalization of the thiophene ring, followed by coupling with sulfur-containing triazoloquinoline derivatives .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-4-28-20(27)18-12(2)13(3)30-19(18)22-17(26)11-29-21-24-23-16-10-9-14-7-5-6-8-15(14)25(16)21/h5-10H,4,11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYKMZPYGGJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on the structure of the compound, it contains a [1,2,4]triazolo[4,3-a]quinolin moiety . Compounds containing a [1,2,4]triazolo[4,3-a]quinolin moiety have been reported to exhibit antiviral and antimicrobial activities . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and showed promising antiviral activity .
Biological Activity
Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring with multiple substituents, including ethyl and dimethyl groups, alongside a triazoloquinoline moiety. These structural elements contribute to its unique chemical behavior and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
| Molecular Formula | C21H20N4O3S2 |
| CAS Number | 690961-58-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazoloquinoline moiety is known to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to several biological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens.
- Antitumor Effects : The compound has shown promise in inhibiting the growth of cancer cell lines, including glioblastoma and breast cancer cells.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often demonstrate robust antimicrobial properties. In one study involving similar compounds, significant inhibition of bacterial growth was observed at low concentrations. This suggests that this compound may follow suit in exhibiting potent antimicrobial effects .
Antitumor Activity
A study focused on similar thiophene derivatives revealed that they possess substantial cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Glioblastoma multiforme and breast adenocarcinoma.
- IC50 Values : Some derivatives showed IC50 values in the nanomolar range, indicating high potency against these cancer types .
Additionally, morphological changes consistent with apoptosis were noted in treated cells, further supporting the potential of this compound as an anticancer agent.
Case Study 1: Antitumor Efficacy
In vitro studies on a series of thiophene-based compounds demonstrated that those with similar structural motifs to this compound exhibited significant cytotoxicity against breast cancer cell lines. The most active compounds had IC50 values below 50 µM .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives showed effective inhibition at concentrations as low as 10 µg/mL . This supports the hypothesis that this compound could possess similar properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate has been investigated for its efficacy against various bacterial strains. Studies have shown that triazole derivatives can disrupt bacterial cell wall synthesis and interfere with DNA replication processes .
Antioxidant Properties
The antioxidant activity of 1,2,4-triazole derivatives is well-documented. This compound may exhibit similar properties by scavenging free radicals and reducing oxidative stress in biological systems. This mechanism is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Triazole compounds are also known for their anti-inflammatory effects. This compound could potentially inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This application is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions.
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria such as Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when treated with varying concentrations of the compound.
Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of this compound showed that it effectively reduced lipid peroxidation levels in human cell lines exposed to oxidative stress. The compound's ability to donate electrons and neutralize free radicals was confirmed through DPPH radical scavenging assays.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
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Conditions :
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Products :
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Applications :
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) linkage exhibits nucleophilic reactivity, enabling alkylation or arylation.
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Mechanistic Insight :
Oxidation of Sulfanyl Group
The sulfur atom in the sulfanyl group can be oxidized to sulfoxide or sulfone.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide (-SO-) | Selective oxidation |
| mCPBA | CH₂Cl₂, 0°C, 1 hr | Sulfone (-SO₂-) | Requires stoichiometric agent |
Amide Group Reactivity
The acetamido (-NHCO-) group participates in hydrolysis or condensation reactions.
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Hydrolysis :
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Conditions : 6M HCl, reflux (6–8 hrs).
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Product : Free amine (-NH₂) and acetic acid.
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Condensation :
Triazoloquinoline Ring Functionalization
The triazolo[4,3-a]quinoline moiety undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Aromatic Substitution
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Nitration :
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Halogenation :
Ring-Opening Reactions
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Conditions : Strong bases (e.g., NaOH, 120°C).
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Product : Quinoline-2-thiol and triazole fragments.
Thiophene Ring Modifications
The 4,5-dimethylthiophene core participates in cycloadditions and electrophilic substitutions.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, Δ | Cycloadduct at C-2/C-5 positions |
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | Thiophene-3-sulfonic acid derivative |
Biological Activity and SAR Insights
While not a direct reaction, structure-activity relationship (SAR) studies highlight key reactive sites:
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Triazoloquinoline-sulfanyl : Critical for tubulin polymerization inhibition (IC₅₀ = 1.16 μg/mL) .
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Thiophene-acetamido : Enhances binding to focal adhesion kinase (FAK) .
Synthetic Optimization Strategies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Key structural analogs differ in the heterocyclic systems attached to the thiophene core. Below is a comparative analysis:
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group in analogs like ethyl 2-(2-cyanoacetamido) derivatives () increases electrophilicity, aiding in Knoevenagel condensations but possibly reducing metabolic stability .
Analog-Specific Routes :
- Triazolobenzothiazole Derivatives (): Use benzothiazole-thiol precursors instead of quinoline-thiols.
- Tetrahydroquinoxaline Analogs (): Employ reductive amination or cyclization steps to form the quinoxaline ring .
Antioxidant Activity (DPPH Assay Data):
Note: Electron-withdrawing groups (e.g., nitro) enhance antioxidant activity in cyanoacrylamido derivatives . The target compound’s triazoloquinoline may confer similar or superior activity due to radical scavenging via nitrogen lone pairs.
Anti-inflammatory Activity (Carrageenan-Induced Edema):
Inference: Sulfonyl and aromatic groups (e.g., naphthyl) improve anti-inflammatory efficacy . The target’s triazoloquinoline may mimic these effects via hydrophobic interactions.
Physicochemical Properties
Key Points :
- The target compound’s higher molecular weight and LogP compared to the tetrahydroquinoxaline analog () suggest improved lipophilicity, aiding membrane permeability .
- Triazolobenzothiazole derivatives () exhibit even higher LogP, which may compromise aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate?
- Methodology :
- Step 1 : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (core scaffold). Use cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acetamido group .
- Step 2 : Perform Knoevenagel condensation with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts to generate the C=C bond .
- Step 3 : Introduce the [1,2,4]triazolo[4,3-a]quinoline moiety via cyclocondensation of thiocarbohydrazide with chloroacetic acid derivatives under alkaline conditions, followed by cyclization with brominated intermediates .
Q. What analytical techniques are recommended for structural characterization?
- Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
- 1H/13C NMR : Assign protons and carbons in the thiophene, triazoloquinoline, and ester moieties (e.g., ester methyl at δ ~1.3 ppm, aromatic protons at δ ~6.5-8.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for molecular weight validation) .
Advanced Research Questions
Q. How to design experiments to optimize reaction conditions for introducing the triazoloquinoline sulfanyl group?
- Experimental Design :
- Catalyst Screening : Test bases (e.g., piperidine, DBU) and solvents (toluene, DMF) to maximize yield and minimize side products .
- Temperature Control : Optimize reflux conditions (e.g., 80–110°C) to balance reaction rate and decomposition .
- Substituent Effects : Vary substituents on the quinoline ring (e.g., electron-withdrawing groups) to study electronic effects on cyclization efficiency .
Q. How to evaluate the compound’s bioactivity (e.g., antioxidant, anti-inflammatory) in vitro?
- Assay Design :
- Antioxidant Activity : Use DPPH radical scavenging (IC50 values) and FRAP assays. Compare to ascorbic acid controls .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in LPS-induced macrophages .
Q. How to address contradictions in substituent-dependent bioactivity data?
- Approach :
- SAR Analysis : Systematically vary substituents (e.g., methyl, methoxy, halogens) on the thiophene and quinoline rings to isolate electronic vs. steric effects .
- Statistical Validation : Use ANOVA to assess significance of activity differences. Cross-validate with computational models (e.g., molecular docking) .
Methodological Challenges and Solutions
Q. What strategies improve the stability of the thiophene-triazoloquinoline hybrid during storage?
- Stabilization Methods :
- Light Sensitivity : Store in amber vials under nitrogen at -20°C .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
Q. How to investigate the mechanistic role of the sulfanylacetamido linker in biological activity?
- Experimental Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
